

The Technical and Application Guide to Jasmine Lactone-d2 for Advanced Research

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Compound of Interest

Compound Name: *Jasmine lactone-d2*

Cat. No.: *B12385006*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Jasmine Lactone-d2**, a deuterated analog of the naturally occurring aroma compound, Jasmine Lactone. This document is intended for researchers and professionals in drug development and related scientific fields, offering comprehensive data, experimental protocols, and conceptual diagrams to facilitate its use as an internal standard in quantitative analyses and to explore its potential in drug delivery systems.

Core Compound Data: Jasmine Lactone-d2

Jasmine Lactone-d2 is a stable isotope-labeled version of (Z)-7-decen-5-olide, commonly known as Jasmine Lactone. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

It is important to note that a specific CAS number is not assigned to **Jasmine Lactone-d2**. It is identified by the CAS number of the unlabeled parent compound, 25524-95-2.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of Jasmine Lactone (Unlabeled)

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆ O ₂	[4]
Molecular Weight	168.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Odor	Fruity, peach, apricot, creamy, jasmine	
Boiling Point	281.5 °C at 760 mmHg	
Density	0.962 g/cm ³	
Water Solubility	5.05 g/L at 20°C	
LogP	1.84	

Table 2: Key Data for **Jasmine Lactone-d2**

Property	Value/Information
CAS Number	25524-95-2 (of parent compound)
Molecular Formula	C ₁₀ H ₁₄ D ₂ O ₂
Molecular Weight	170.24 g/mol
Typical Isotopic Purity	>98% (This is a typical value for commercially available deuterated standards and should be confirmed with the supplier's Certificate of Analysis)
Chemical Purity	≥95% (Typical for commercial standards)

Experimental Protocols

Synthesis of Jasmine Lactone-d2

While a specific detailed protocol for the synthesis of **Jasmine Lactone-d2** is not readily available in the public domain, a plausible synthetic route can be devised based on established

methods for the deuteration of organic compounds and the known synthesis of jasmine lactone. The following is a proposed experimental protocol.

Reaction Scheme:

The synthesis can be approached by the deuteration of a suitable precursor to jasmine lactone, followed by cyclization. A common method for introducing deuterium is through the reduction of a carbonyl group or a double bond using a deuterium source.

Materials:

- (Z)-7-decenoic acid
- Deuterium gas (D_2) or a deuterating agent like sodium borodeuteride ($NaBD_4$)
- Palladium on carbon (Pd/C) catalyst (for deuteration)
- Anhydrous solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
- Reagents for lactonization (e.g., a mild acid catalyst)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Preparation of Deuterated Precursor: A suitable precursor, such as a keto-acid or an unsaturated acid, is subjected to deuteration. For instance, selective reduction of a precursor with a triple bond at the 2,3-position of the pentenyl side chain using Lindlar's catalyst and D_2 gas would introduce two deuterium atoms.
- Lactonization: The resulting deuterated hydroxy acid is then cyclized to form the δ -lactone ring. This can be achieved by heating in the presence of a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), in an inert solvent like toluene.
- Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure **Jasmine Lactone-d2**.

- Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Quantitative Analysis of Jasmine Lactone using GC-MS with Jasmine Lactone-d2 Internal Standard

This protocol outlines a general procedure for the quantification of jasmine lactone in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) and **Jasmine Lactone-d2** as an internal standard.

Materials:

- Jasmine Lactone standard
- **Jasmine Lactone-d2** internal standard solution of known concentration
- Plasma sample
- Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
- Derivatization agent (if necessary, e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
- GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

- Sample Preparation:
 - To 100 μL of plasma sample in a microcentrifuge tube, add 10 μL of the **Jasmine Lactone-d2** internal standard solution.
 - Add 400 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and then centrifuge at 14,000 $\times g$ for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- (Optional) If derivatization is required to improve volatility and chromatographic performance, reconstitute the residue in a suitable solvent and add the derivatizing agent. Heat as required by the derivatization protocol.
- Reconstitute the final residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
- GC-MS Analysis:
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at 60°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Mass Spectrometer: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Monitor characteristic ions for both jasmine lactone and **jasmine lactone-d2**. For example, for jasmine lactone (m/z of key fragments) and for **jasmine lactone-d2** (m/z of the same fragments + 2 amu).
- Data Analysis:
 - Integrate the peak areas of the selected ions for both the analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the jasmine lactone standards.
 - Determine the concentration of jasmine lactone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of Jasmine Lactone in Plants

Jasmine lactone is produced in plants, such as tea (*Camellia sinensis*), through the lipoxygenase (LOX) pathway in response to stress. This pathway is initiated by the release of unsaturated fatty acids, like linoleic acid and α -linolenic acid, from plant membranes.

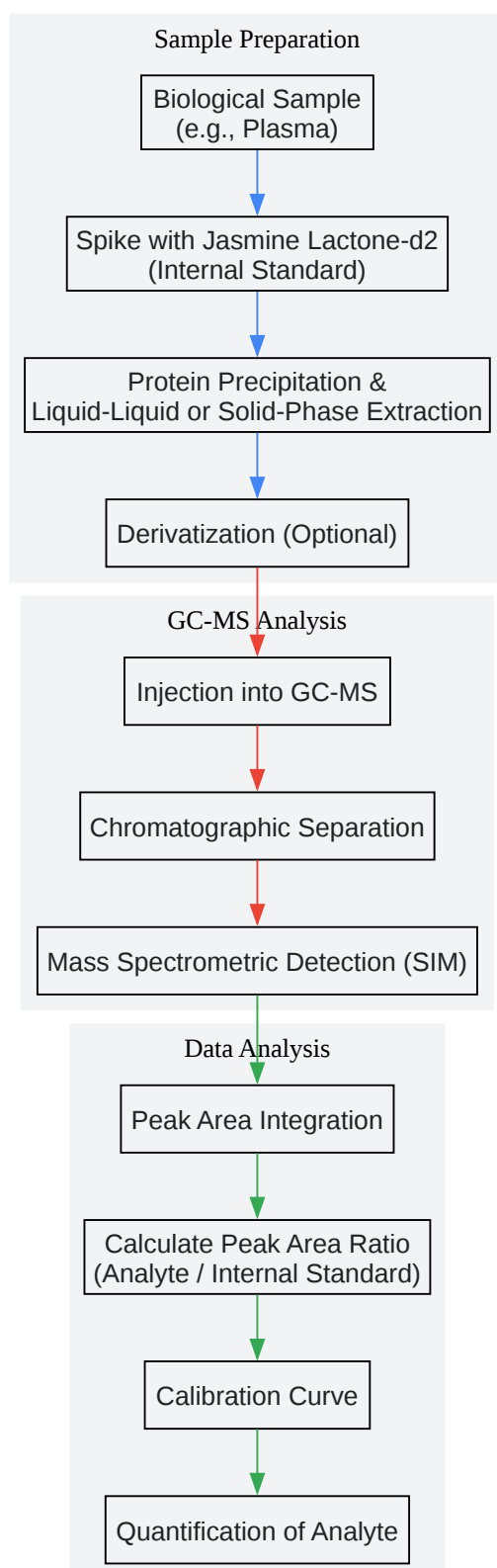


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Caption: Biosynthesis pathway of Jasmine Lactone in plants.

Workflow for Quantitative Analysis using Jasmine Lactone-d₂

The use of a deuterated internal standard is crucial for accurate quantification in complex matrices, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression in the mass spectrometer.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Poly(Jasmine Lactone) in Stimuli-Responsive Drug Delivery

Recent research has demonstrated the potential of polymers derived from jasmine lactone in the development of smart drug delivery systems. An amphiphilic block copolymer, mPEG-b-PJL (methoxy poly(ethylene glycol)-b-poly(jasmine lactone)), can self-assemble into micelles to encapsulate therapeutic agents. The pendant allyl groups on the poly(jasmine lactone) backbone allow for post-polymerization functionalization, such as the attachment of drugs via stimuli-responsive linkers (e.g., disulfide bonds that are cleaved in the reducing environment of cancer cells).



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